4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine
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Overview
Description
4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a methoxypyridinyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: Further functionalization can be achieved through coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares structural similarities and is also used in medicinal chemistry.
(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: Another related compound with applications in crystal structure studies.
Uniqueness
4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10ClN3O |
---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
4-chloro-2-(4-methoxypyridin-2-yl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H10ClN3O/c1-7-5-10(12)15-11(14-7)9-6-8(16-2)3-4-13-9/h3-6H,1-2H3 |
InChI Key |
WNGVQJGSPYGCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=NC=CC(=C2)OC)Cl |
Origin of Product |
United States |
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